2-Amino-4,6-dihydroxy-5-methylpyrimidine
Overview
Description
2-Amino-4,6-dihydroxy-5-methylpyrimidine is a derivative of pyrimidines, which are known as biologically active compounds . It has been synthesized from the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH .
Synthesis Analysis
The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .Molecular Structure Analysis
The molecular formula of 2-Amino-4,6-dihydroxy-5-methylpyrimidine is C5H7N3O2 . It is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines, including 2-Amino-4,6-dihydroxy-5-methylpyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4,6-dihydroxy-5-methylpyrimidine include a boiling point of 258.15°C (rough estimate), a density of 1.3818 (rough estimate), and a refractive index of 1.6190 (estimate) . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Biological Properties
- Synthesis and Inhibition of Nitric Oxide Production : A study by Jansa et al. (2014) demonstrates the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, leading to the discovery of novel 2-amino-4,6-dichloropyrimidines that inhibit immune-activated nitric oxide production. One of the derivatives exhibited significant inhibitory activity, highlighting its potential in biological applications (Jansa et al., 2014).
Chemical Transformations and Syntheses
Hydrazinolysis Reactions : Dickinson and Jacobsen (1975) explored the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione, uncovering multiple reaction pathways that lead to various compounds. This study sheds light on the potential of using 2-amino-4,6-dihydroxy-5-methylpyrimidine in complex chemical transformations (Dickinson & Jacobsen, 1975).
Synthesis of Anticancer Drug Intermediates : Research by Guo Lei-ming (2012) focuses on synthesizing 4,6-dichloro-2-methylpyrimidine, an important intermediate in the production of the anticancer drug dasatinib. This work includes the synthesis of 4,6-dihydroxy-2-methylpyrimidine, indicating the relevance of this compound in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Process Chemistry in Industry : A study by Patil et al. (2008) delves into the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, highlighting its significance as a precursor in the production of high explosives and medicinal products. The research offers insights into the economic and efficient production of this compound (Patil et al., 2008).
Applications in Crystallography and Hydrogen Bonding Studies
Crystal Structure Analysis : Wang (2020) characterized the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, providing valuable data for understanding its molecular interactions and properties in crystallography (Wang, 2020).
- study aids in understanding the molecular interactions and structural characteristics of these compounds (Glidewell et al., 2003).
Synthesis of Radiolabeled Compounds
- Synthesis of Radiolabeled Antihypertensive Compounds : Czeskis (2004) accomplished the synthesis of radiolabeled [2,4,6-14C3]-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxy-2-methylpyrimidine ([14C3]moxonidine), starting from 4,6-dihydroxy-2-methylpyrimidine. This showcases the utility of 2-amino-4,6-dihydroxy-5-methylpyrimidine in creating radiolabeled molecules for medical research (Czeskis, 2004).
Antiviral and Pharmaceutical Applications
Preparation of Antiviral Compounds : Holý et al. (2002) investigated the synthesis of various pyrimidine derivatives, including 2-amino-4,6-dihydroxypyrimidine, for their potential antiviral activities. The study contributes to the understanding of how these compounds can be utilized in antiviral drug development (Holý et al., 2002).
Synthesis of Carbocyclic Analogs of 7-Deazaguanosine : A study by Legraverend et al. (1985) involved the chlorination and ozonization of 5-allyl-2-amino-4,6-dihydroxypyrimidine to yield compounds with antiviral activity. This research highlights the pharmaceutical significance of modifying pyrimidine structures for therapeutic purposes (Legraverend et al., 1985).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-hydroxy-5-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)7-5(6)8-4(2)10/h1H3,(H4,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFOORSARCXWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970823 | |
Record name | 2-Imino-5-methyl-1,2-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dihydroxy-5-methylpyrimidine | |
CAS RN |
6627-65-2, 55477-35-5 | |
Record name | 2-Amino-6-hydroxy-5-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6627-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055477355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC60209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-5-methyl-1,2-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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